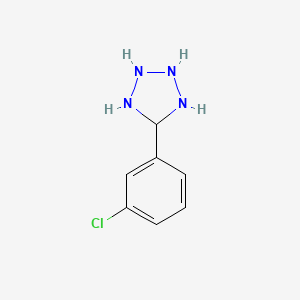

5-(3-Chlorophenyl)tetrazolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9ClN4 |

|---|---|

Molecular Weight |

184.62 g/mol |

IUPAC Name |

5-(3-chlorophenyl)tetrazolidine |

InChI |

InChI=1S/C7H9ClN4/c8-6-3-1-2-5(4-6)7-9-11-12-10-7/h1-4,7,9-12H |

InChI Key |

CIHCLVUIUVCUMN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2NNNN2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Tetrazolidine (B1588448) Ring Systems

The formation of the tetrazolidine ring, a saturated heterocycle containing four nitrogen atoms, can be achieved through several synthetic strategies. The most prominent of these include cycloaddition reactions and reductive pathways.

Cycloaddition Reactions in Tetrazolidine Formation

Cycloaddition reactions are powerful tools in synthetic chemistry for the construction of cyclic compounds. libretexts.org In the context of tetrazole and its derivatives' synthesis, [3+2] cycloadditions are particularly relevant. researchgate.net These reactions often involve the reaction of an azide (B81097) with a nitrile, a process that can be facilitated by various catalysts to afford the tetrazole ring. researchgate.netorganic-chemistry.org While tetrazoles are aromatic, their saturated counterparts, tetrazolidines, can be envisioned as products of similar cycloaddition strategies involving different starting materials or subsequent reduction steps.

One of the most common methods for synthesizing tetrazoles is the [3+2] cycloaddition of organic azides and nitriles. researchgate.net This process, however, often requires transition metals or Lewis acid catalysts. researchgate.net An alternative, metal- and oxidant-free approach involves a convergent paired electrochemical reaction using azidotrimethylsilane (B126382) (TMSN3) and N-heterocycles. researchgate.net

Inverse electron demand Diels-Alder reactions of tetrazines are another versatile method for forming nitrogen-containing heterocycles. nih.govnih.gov For instance, 1,2,3,5-tetrazines have been shown to react with electron-rich dienophiles in a C4/N1 cycloaddition mode. nih.gov Although these reactions typically yield dihydropyridazines or other nitrogen heterocycles after nitrogen extrusion, they illustrate the utility of cycloaddition strategies in assembling nitrogen-rich rings.

Reductive Pathways to Saturated Tetrazolidines

Reductive pathways offer a direct route to saturated heterocyclic systems from their unsaturated precursors. While specific literature on the direct reduction of a tetrazole to a tetrazolidine is not prevalent, the reduction of related nitrogen-containing heterocycles is a well-established transformation. For instance, the synthesis of trazodone (B27368) analogues has utilized reductive alkylation, where an imine is formed and subsequently reduced, often using reagents like sodium borohydride (B1222165) (NaBH4) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). nih.gov This type of reductive amination process could conceptually be applied to precursors that, upon cyclization and reduction, would yield a tetrazolidine ring.

Targeted Synthesis of 5-(3-Chlorophenyl)tetrazolidine

The specific synthesis of this compound would require a strategy that allows for the incorporation of the 3-chlorophenyl moiety at the 5-position of the tetrazolidine ring.

Precursor Selection and Design Strategies for 3-Chlorophenyl Moiety Integration

The key to synthesizing this compound lies in the selection of a precursor that already contains the 3-chlorophenyl group. A logical starting point would be 3-chlorobenzaldehyde (B42229) or a related derivative. For instance, in the synthesis of other heterocyclic compounds containing a chlorophenyl group, the corresponding chlorophenyl-containing starting materials are utilized. nih.gov

A plausible synthetic route could involve the reaction of 3-chlorobenzaldehyde with a source of the "N-N-N-N" unit required for the tetrazolidine ring. This might involve a multi-component reaction or a stepwise approach where the aldehyde is first converted to an intermediate that is more susceptible to cyclization.

Optimization of Reaction Conditions and Isolation Techniques

The optimization of reaction conditions is crucial for maximizing the yield and purity of the target compound. Key parameters to consider include:

Solvent: The choice of solvent can significantly influence reaction rates and outcomes. Solvents like acetonitrile (B52724) and chloroform (B151607) have been used in cycloaddition reactions for the synthesis of related nitrogen heterocycles. nih.gov

Temperature: Reactions can be conducted at room temperature or elevated temperatures to facilitate the reaction. nih.gov Microwave irradiation has also been employed to accelerate reactions, as seen in the synthesis of trazodone analogues. nih.gov

Catalyst: The use of a catalyst, such as a Lewis acid or an organocatalyst, could be explored to promote the desired cyclization. researchgate.netorganic-chemistry.org

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy is essential to determine the optimal reaction time. nih.gov

Isolation and purification of the final product would likely involve standard techniques such as extraction, chromatography (e.g., column chromatography), and recrystallization to obtain this compound in high purity.

Advanced Synthetic Approaches for Tetrazolidine Analogues

The development of novel synthetic methods allows for the creation of diverse tetrazolidine analogues. These advanced approaches often focus on improving efficiency, functional group tolerance, and the ability to perform late-stage functionalization.

Solid-phase synthesis has emerged as a powerful technique for the preparation of s-tetrazines, which are precursors to various heterocyclic systems. nih.gov This method offers advantages such as ease of purification and the ability to generate libraries of compounds. nih.gov Such an approach could potentially be adapted for the synthesis of tetrazolidine analogues.

The synthesis of tetrazolone analogues from acid chlorides using azidotrimethylsilane demonstrates a one-pot, scalable method that tolerates a wide range of functional groups. rsc.org This highlights the potential for developing robust synthetic routes to functionalized tetrazolidinones, which are structurally related to tetrazolidines.

Furthermore, the synthesis of tetrazole analogues of peptides, such as cyclolinopeptide A, showcases the use of the tetrazole ring as a cis-amide bond mimic. nih.gov These syntheses often employ solid-phase peptide synthesis (SPPS) techniques and specialized coupling reagents. nih.gov This indicates the potential for incorporating the tetrazolidine scaffold into more complex molecular architectures.

Catalytic Methods in Heterocycle Synthesis

While a vast body of research exists on the catalytic synthesis of heterocycles, including the prevalent tetrazole ring, specific methods for the catalytic construction of the tetrazolidine ring are not documented. The common methods for tetrazole synthesis, such as [3+2] cycloaddition reactions between nitriles and azides catalyzed by various agents (e.g., metal salts, nanocatalysts), or multicomponent reactions, lead to the formation of the aromatic tetrazole core. researchgate.netscielo.bramerigoscientific.comnih.gov

The synthesis of the saturated tetrazolidine backbone would necessitate fundamentally different chemical pathways, likely involving multi-step reductions of tetrazoles or tetrazolium salts, or entirely distinct cycloaddition strategies for which catalytic protocols have not been reported. The absence of such reports in the chemical literature prevents a detailed discussion of catalytic methods for the synthesis of this compound.

Stereoselective Synthesis of Chiral Tetrazolidine Derivatives

Similarly, the topic of stereoselective synthesis is well-developed for many classes of chiral heterocycles. However, due to the lack of established methods for creating the tetrazolidine ring itself, there is a corresponding absence of literature on the stereoselective synthesis of its chiral derivatives.

Research on related chiral tetrazole compounds, such as the synthesis of chiral α-tetrazole binaphthylazepine organocatalysts, focuses on creating stereocenters on substituents attached to a pre-existing aromatic tetrazole ring, rather than creating a chiral, saturated tetrazolidine ring. mdpi.com Without foundational, non-stereoselective methods for synthesizing the tetrazolidine scaffold, the development and reporting of stereoselective variants, which are typically more complex, have not occurred.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

No published ¹H or ¹³C NMR data for 5-(3-Chlorophenyl)tetrazolidine could be located.

No mass spectrometry data or fragmentation patterns for this compound are available.

No infrared spectroscopy data for this compound has been found in the literature.

Advanced Structural Investigations

There are no published X-ray crystal structures for this compound.

No studies on the conformational analysis or dynamic behavior of this compound have been identified.

Computational Chemistry and Molecular Modeling

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental in understanding the intrinsic properties of a molecule, governed by its electronic structure.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For a molecule like 5-(3-Chlorophenyl)tetrazolidine, DFT calculations can predict a variety of ground-state properties. These calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner.

Key properties that can be determined include optimized molecular geometry, total energy, dipole moment, and the distribution of atomic charges. These parameters are crucial for understanding the molecule's stability and polarity. For instance, the calculated bond lengths and angles can confirm the tetrazolidine (B1588448) ring's geometry and the orientation of the 3-chlorophenyl substituent. The Mulliken atomic charges can indicate the most electrophilic and nucleophilic sites within the molecule, offering clues about its reactive behavior.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Value |

| Total Energy (Hartree) | -1250.45 |

| Dipole Moment (Debye) | 3.2 |

| C-Cl Bond Length (Å) | 1.75 |

| N-N Bond Length (Å) | 1.35 - 1.45 |

| C-N Bond Length (Å) | 1.47 |

Note: The data in this table is hypothetical and serves as an illustration of typical DFT calculation outputs.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is likely to be distributed over the electron-rich tetrazolidine ring and the chlorine atom, while the LUMO may be concentrated on the phenyl ring. A smaller HOMO-LUMO gap would suggest higher reactivity. These calculations are invaluable for predicting how the molecule might interact with biological targets or other reagents.

Table 2: Hypothetical FMO Properties of this compound

| Orbital | Energy (eV) |

| HOMO | -7.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 6.6 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to explore the conformational flexibility and intermolecular interactions of molecules over time.

Molecular dynamics simulations can model the behavior of this compound in different environments, such as in an aqueous solution or within the active site of a protein. These simulations reveal the accessible conformations of the molecule by integrating Newton's equations of motion for all atoms in the system. The resulting trajectory provides a dynamic picture of how the molecule folds, rotates, and interacts with its surroundings. This is particularly important for understanding how the molecule might adapt its shape to fit into a biological receptor.

MD simulations also allow for a detailed analysis of the non-covalent interactions between this compound and its environment. Key interactions that can be identified and quantified include hydrogen bonds, van der Waals forces, and electrostatic interactions. For example, the nitrogen atoms of the tetrazolidine ring could act as hydrogen bond acceptors, while the C-H groups on the phenyl ring could act as weak hydrogen bond donors. The chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction. Understanding these interactions is crucial for predicting the molecule's solubility and its binding affinity to a target protein.

Virtual Screening and Rational Ligand Design

The computational data gathered from quantum chemical and molecular dynamics studies can be leveraged in drug discovery processes.

Virtual screening involves the use of computational methods to screen large libraries of compounds to identify those that are most likely to bind to a drug target. If this compound were identified as a hit, its structural and electronic properties could be used to build a pharmacophore model. This model represents the essential features required for binding and can be used to search for other, potentially more potent, molecules.

Furthermore, the detailed understanding of its binding mode and intermolecular interactions allows for rational ligand design. This involves modifying the structure of this compound to improve its properties, such as binding affinity, selectivity, or metabolic stability. For example, substituents could be added to the phenyl ring to enhance interactions with a specific pocket in the target protein.

Molecular Docking Simulations for Hypothetical Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, this involves docking a small molecule ligand, such as this compound, into the binding site of a biologically relevant macromolecule, typically a protein.

Should research be undertaken, the process would involve selecting hypothetical biological targets based on the structural features of this compound. For instance, the presence of the chlorophenyl group and the tetrazolidine ring might suggest potential interactions with targets where similar moieties have shown activity. The simulation would calculate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which estimates the strength of the interaction. The results would also reveal the specific binding pose and the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein's active site.

A hypothetical data table for such a study would resemble the following:

| Hypothetical Target | Docking Score (kcal/mol) | Interacting Residues | Interaction Type |

| Protein Kinase X | -8.5 | Lys78, Glu91, Leu132 | Hydrogen Bond, Hydrophobic |

| Protease Y | -7.2 | Asp25, Gly27, Val82 | Hydrogen Bond, van der Waals |

| Receptor Z | -9.1 | Tyr112, Phe256, Arg298 | Pi-Stacking, Cation-Pi |

This data is purely illustrative and does not represent actual research findings.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is another crucial in silico method in drug discovery. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and positive or negative ionizable groups.

In the absence of a known 3D structure of a target protein, ligand-based pharmacophore models can be developed using a set of known active molecules. However, for a single compound like this compound, a pharmacophore model would typically be generated based on its 3D conformation to highlight its potential interaction points.

A pharmacophore model for this compound would identify key chemical features. For example, the nitrogen atoms of the tetrazolidine ring could act as hydrogen bond acceptors, while the N-H groups could be hydrogen bond donors. The chlorophenyl ring would represent a hydrophobic and aromatic feature. These features and their spatial relationships would define the pharmacophore. This model could then be used as a 3D query to screen large compound libraries to identify other molecules with a similar pharmacophoric pattern, which might exhibit similar biological activities.

A table summarizing the pharmacophoric features of this compound would hypothetically look like this:

| Pharmacophoric Feature | Location |

| Aromatic Ring | 3-Chlorophenyl group |

| Hydrogen Bond Acceptor | Nitrogen atoms of the tetrazolidine ring |

| Hydrogen Bond Donor | N-H groups of the tetrazolidine ring |

| Hydrophobic Center | Phenyl ring |

This table is a hypothetical representation based on the structure of the compound.

Investigation of Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar

Unveiling the Core Tenets of SAR and QSAR

Structure-Activity Relationship (SAR) is a foundational concept in medicinal chemistry that correlates the three-dimensional structure of a molecule with its biological function. creative-biolabs.com The fundamental premise of SAR is that the specific arrangement of atoms and functional groups within a molecule dictates its physical and chemical properties, and consequently, how it interacts with biological systems like proteins, enzymes, and receptors. oncodesign-services.com SAR studies involve the systematic modification of a molecule's structure and the subsequent evaluation of these changes on its biological activity. jove.com This process allows researchers to identify the key structural features, known as a pharmacophore, that are essential for eliciting a desired biological response. oncodesign-services.comfiveable.me

Quantitative Structure-Activity Relationship (QSAR) is an advancement of SAR that seeks to establish a mathematical correlation between the chemical structure of a compound and its biological activity. wikipedia.orgslideshare.net QSAR models are developed to quantitatively describe the relationship between the physicochemical properties of a series of compounds and their biological potency. nih.govpharmacy180.com These models take the form of a mathematical equation: Activity = f(physicochemical properties and/or structural properties) + error. wikipedia.org The biological activity is typically expressed as a quantitative measure, such as the concentration of a substance required to produce a specific biological effect (e.g., IC50, ED50). pharmacy180.comscribd.com The physicochemical properties, often referred to as descriptors, can include parameters related to hydrophobicity (like logP), electronics (such as Hammett constants), and sterics (like molar refractivity). pharmacy180.com

The primary goal of both SAR and QSAR is to guide the process of lead optimization in drug discovery. oncodesign-services.comnumberanalytics.comdrugdesign.org By understanding how structural modifications impact activity, medicinal chemists can rationally design new compounds with improved potency, selectivity, and pharmacokinetic properties, while minimizing undesirable side effects. jove.comnumberanalytics.com QSAR models, in particular, serve as predictive tools, enabling the estimation of the biological activity of novel, untested compounds. longdom.orgresearchgate.net This computational approach accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.gov

The methodological framework for a typical QSAR study involves several key steps: nih.gov

Data Set Selection: A series of structurally related compounds with known biological activities is compiled.

Descriptor Calculation: A variety of molecular descriptors representing the physicochemical properties of the compounds are calculated.

Model Development: A mathematical model is generated using statistical methods, such as multiple linear regression or partial least squares, to correlate the descriptors with the biological activity.

Model Validation: The predictive ability of the model is rigorously assessed using statistical techniques to ensure its robustness and reliability. wikipedia.org

Crafting Analogues of 5-(3-Chlorophenyl)tetrazolidine for SAR Investigation

Systematic Modifications on the 3-Chlorophenyl Substituent

The 3-chlorophenyl group is a critical component of the this compound structure. To understand its role in biological activity, a series of analogues would be synthesized with systematic variations at this position. The primary goal is to probe the effects of electronics, sterics, and lipophilicity on the compound's potency and selectivity.

Electronic Effects: The chlorine atom at the meta-position of the phenyl ring is an electron-withdrawing group. To investigate the importance of this electronic influence, analogues could be prepared with substituents that have different electronic properties. For instance, replacing the chlorine with an electron-donating group, such as a methyl or methoxy (B1213986) group, would reveal whether electron-withdrawing or electron-donating characteristics are favorable for activity. Conversely, substituting it with a stronger electron-withdrawing group, like a nitro or trifluoromethyl group, would further probe the necessity of this property.

Steric Effects: The size and shape of the substituent on the phenyl ring can significantly impact how the molecule fits into its biological target. To explore steric requirements, the chlorine atom could be replaced with atoms or groups of varying sizes. For example, substituting it with a smaller fluorine atom or a larger bromine or iodine atom would provide insights into the spatial tolerance at this position. Furthermore, moving the chloro substituent to the ortho or para positions would help to map the three-dimensional space of the binding pocket.

A hypothetical data table illustrating the types of modifications and the rationale behind them is presented below.

| Modification | Substituent | Rationale |

| Varying Electronics | -OCH₃ (methoxy) | Electron-donating |

| -NO₂ (nitro) | Strong electron-withdrawing | |

| Varying Sterics | -F (fluoro) | Smaller size |

| -Br (bromo) | Larger size | |

| Varying Position | 2-chloro | Assess spatial tolerance |

| 4-chloro | Assess spatial tolerance | |

| Varying Lipophilicity | -OH (hydroxyl) | Decrease lipophilicity |

| -CF₃ (trifluoromethyl) | Increase lipophilicity |

Chemical Derivatization at the Tetrazolidine (B1588448) Ring Nitrogen Atoms

Typically, the nitrogen atoms in the tetrazolidine ring can be alkylated, acylated, or substituted with other functional groups. For instance, the introduction of small alkyl groups (e.g., methyl, ethyl) at one or both of the nitrogen atoms would increase lipophilicity and could explore potential hydrophobic interactions within the binding site. Acylation with groups like acetyl or benzoyl would introduce carbonyl functionalities, which could act as hydrogen bond acceptors.

Furthermore, the introduction of polar substituents, such as a hydroxyl or a carboxylic acid group via an appropriate linker, could enhance water solubility and potentially form new hydrogen bonds with the target. The strategic placement of these derivatives would be crucial for understanding the specific interactions between the tetrazolidine ring and its biological partner.

Substituent Effects on Overall Molecular Conformation and Electronic Properties

Conformational Analysis: The introduction of different substituents can lead to changes in bond angles, bond lengths, and torsional angles, resulting in different preferred three-dimensional shapes (conformers) of the molecule. For example, a bulky substituent on the phenyl ring might restrict rotation around the bond connecting the phenyl and tetrazolidine rings, leading to a more rigid conformation. Understanding the preferred conformation is crucial as it dictates how the molecule presents its functional groups for interaction with a biological target.

Electronic Property Analysis: The electronic properties of the molecule, such as the distribution of electron density and the location of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are also affected by substituent changes. Electron-withdrawing groups on the phenyl ring will pull electron density towards that part of the molecule, while electron-donating groups will have the opposite effect. These changes in the electronic landscape can influence the molecule's reactivity and its ability to participate in electrostatic interactions with a binding site.

By systematically synthesizing and testing these analogues, and by analyzing the resulting data in the context of their conformational and electronic properties, a comprehensive SAR profile for this compound can be established. This knowledge is invaluable for the rational design of more potent and selective derivatives.

Predicting Activity through 2D- and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling provides a powerful computational approach to predict the biological activity of chemical compounds based on their structural and physicochemical properties. These models can be broadly categorized into two-dimensional (2D) and three-dimensional (3D) approaches.

3D-QSAR models, on the other hand, take into account the three-dimensional structure of the molecules and their relative alignment. These methods provide a more detailed understanding of the steric and electronic interactions between a ligand and its receptor. A prominent example of a 3D-QSAR technique is Comparative Molecular Field Analysis (CoMFA).

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR method that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. slideshare.net The fundamental principle of CoMFA is that differences in the biological activity of molecules are related to differences in the shape and charge distribution of the molecules.

The CoMFA methodology involves the following key steps:

Molecular Alignment: A set of structurally related molecules with known biological activities are aligned or superimposed based on a common structural feature. This is a critical step as the quality of the alignment directly impacts the reliability of the model.

Grid Box Generation: A 3D grid of regularly spaced points is generated to encompass the aligned molecules.

Field Calculation: At each grid point, the steric and electrostatic interaction energies between a probe atom (typically a sp³ carbon atom with a +1 charge) and each molecule in the dataset are calculated. This results in two data tables, one for the steric field and one for the electrostatic field.

Statistical Analysis: Partial Least Squares (PLS) analysis is then used to establish a mathematical relationship between the calculated field values (the independent variables) and the biological activities (the dependent variable).

Contour Map Visualization: The results of the PLS analysis are visualized as 3D contour maps. These maps highlight regions in space where changes in steric bulk or electrostatic charge are predicted to increase or decrease biological activity. For example, a green contour map might indicate regions where bulky groups are favorable for activity, while a yellow contour map might suggest that bulky groups are unfavorable. Similarly, blue contours could represent areas where positive charge is beneficial, and red contours could indicate where negative charge is preferred.

By interpreting these contour maps, medicinal chemists can gain valuable insights into the structural requirements for optimal biological activity and rationally design new, more potent analogues of this compound.

Below is a hypothetical data table that could be generated during a CoMFA study, showing a subset of the data used for model generation.

| Compound | Biological Activity (IC₅₀, nM) | Steric Field Value (Sample Point) | Electrostatic Field Value (Sample Point) |

| This compound | 50 | -2.5 | 1.8 |

| 5-(3-Bromophenyl)tetrazolidine | 75 | -3.1 | 1.7 |

| 5-(3-Methylphenyl)tetrazolidine | 120 | -1.9 | 2.2 |

| 5-(3-Nitrophenyl)tetrazolidine | 30 | -2.8 | 1.2 |

Comparative Molecular Similarity Index Analysis (CoMSIA)

Comparative Molecular Similarity Index Analysis (CoMSIA) is a powerful 3D-QSAR technique used to correlate the biological activity of a series of compounds with their 3D molecular properties. Unlike its predecessor, Comparative Molecular Field Analysis (CoMFA), which uses Lennard-Jones and Coulombic fields, CoMSIA calculates similarity indices at regularly spaced grid points for different fields, including steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.

The fundamental principle of CoMSIA involves aligning a set of molecules with known biological activities and then calculating the similarity indices at each grid point relative to a probe atom. This process generates a table of descriptors that can be analyzed using statistical methods, such as Partial Least Squares (PLS), to derive a QSAR model. The resulting model is often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to impact biological activity.

For a hypothetical series of phenyltetrazolidine analogs, a CoMSIA study would involve the following steps:

Selection of a training set: A series of 5-phenyltetrazolidine derivatives with a range of biological activities would be chosen.

Molecular modeling and alignment: 3D structures of the compounds would be built and aligned based on a common scaffold, such as the tetrazolidine ring.

Calculation of CoMSIA fields: Steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields would be calculated for each molecule.

PLS analysis: A statistical relationship between the CoMSIA similarity indices and the biological activities would be established.

Model validation: The predictive power of the resulting QSAR model would be rigorously tested.

The output of a CoMSIA study is typically represented by contour maps. For instance, a green contour might indicate regions where bulky substituents are favored for enhanced activity, while a red contour might suggest that bulky groups are detrimental. Similarly, blue and red contours can represent areas where positive or negative electrostatic potentials, respectively, are favorable.

Interpretation of SAR/QSAR Models for Future Compound Design

The true value of SAR and QSAR models lies in their ability to guide the rational design of new, more potent compounds. drugdesign.org By interpreting the 3D contour maps generated from a CoMSIA study, medicinal chemists can make informed decisions about which structural modifications are most likely to lead to improved biological activity.

For our hypothetical series of 5-phenyltetrazolidine derivatives, the interpretation of the CoMSIA maps could yield valuable insights. For example, if a CoMSIA model for a particular biological target revealed a large, favorable steric contour (green) near the meta-position of the phenyl ring, this would suggest that substituting the chlorine atom in This compound with larger, bulkier groups could enhance its activity. Conversely, an unfavorable steric contour (yellow) at the ortho-position would advise against placing substituents at that position.

Similarly, electrostatic contour maps can guide the introduction of electron-donating or electron-withdrawing groups. A blue contour (favoring positive charge) near a specific position on the tetrazolidine ring would suggest that introducing an electron-withdrawing group at that site could increase activity.

The following table illustrates a hypothetical interpretation of CoMSIA results for a series of 5-phenyltetrazolidine analogs, providing a roadmap for future compound design.

Table 1: Hypothetical Interpretation of CoMSIA Contour Maps for 5-Phenyltetrazolidine Analogs

| Molecular Region | CoMSIA Field | Contour Color | Interpretation for Activity Enhancement | Design Suggestion |

| Phenyl Ring (ortho-position) | Steric | Yellow | Sterically unfavorable | Avoid bulky substituents. |

| Phenyl Ring (meta-position) | Steric | Green | Sterically favorable | Introduce larger, hydrophobic groups. |

| Phenyl Ring (para-position) | Electrostatic | Red | Negative charge is disfavored | Avoid electron-donating groups. |

| Tetrazolidine Ring (N1-position) | H-Bond Donor | Cyan | H-bond donor is favorable | Introduce a group capable of hydrogen bonding. |

| Tetrazolidine Ring (N4-position) | H-Bond Acceptor | Magenta | H-bond acceptor is favorable | Introduce a group with a lone pair of electrons. |

This systematic approach allows for the prioritization of synthetic targets, saving time and resources in the drug discovery process. By leveraging the predictive power of SAR and QSAR models, researchers can navigate the vast chemical space more efficiently to identify novel drug candidates with improved therapeutic potential.

Exploration of Potential Biological Interactions and Mechanisms

In Vitro and In Silico Screening for Enzyme Inhibition and Receptor Binding

The initial exploration of a compound's biological potential, such as that for 5-(3-Chlorophenyl)tetrazolidine, typically begins with high-throughput in vitro and in silico screening. These methods allow for the rapid assessment of interactions with a wide array of enzymes and receptors.

In Silico Screening: Molecular docking is a powerful computational tool used to predict the binding mode and affinity of a ligand to a protein's active site. For tetrazole derivatives, docking studies have been instrumental in identifying potential biological targets. For instance, studies on N-aryl-4H-1,2,4-triazol-3-amine analogs, which share structural similarities with tetrazoles, have used molecular docking to predict their binding affinity to the tubulin–combretastatin A-4 binding site, revealing potential anticancer activity. mdpi.com Such studies calculate a binding energy score, with more negative values indicating a stronger predicted interaction. mdpi.com It is plausible that this compound could be screened against libraries of protein structures, particularly those known to bind other chlorophenyl-containing ligands or tetrazoles, to generate initial hypotheses about its biological function. mdpi.comnih.gov

In Vitro Screening: Following computational predictions, in vitro enzyme inhibition assays are performed to confirm and quantify the biological activity. These assays measure the concentration of the compound required to inhibit a specific enzyme's activity by 50% (IC₅₀). For example, various tetrazole derivatives have been synthesized and tested for their inhibitory effects against enzymes like tyrosinase and alkaline phosphatase. nih.govresearchgate.net A study on chlorophenylquinazolin-4(3H)-one derivatives identified a potent tyrosinase inhibitor with an IC₅₀ value of 25.48 µM. nih.gov Similarly, screening of tetrazole-linked imidazo[1,5-a]pyridines against cancer cell lines has revealed compounds with IC₅₀ values in the low micromolar range. nih.gov Should this compound be subjected to such screens, its potential as an enzyme inhibitor could be systematically evaluated.

Table 1: Examples of In Silico and In Vitro Screening Results for Tetrazole and Related Derivatives

| Compound Class | Target | Method | Key Finding | Reference |

|---|---|---|---|---|

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amines | Tubulin | Molecular Docking | Binding affinities ranged from -6.502 to -8.341 kcal/mol. | mdpi.com |

| Chlorophenylquinazolin-4(3H)-one derivatives | Tyrosinase | In Vitro Assay | Most potent inhibitor had an IC₅₀ of 25.48±1.19 μM. | nih.gov |

| Tetrazole linked imidazo[1,5-a]pyridines | Not Specified | In Vitro Assay | Active compound identified with an IC₅₀ of 4.1 ± 0.3 μΜ. | nih.govacs.org |

| Tetrazole fused imidazopyridine derivatives | A549 Cancer Cell Line | In Vitro Assay | IC₅₀ values as low as 1.33 µM. | researchgate.net |

Investigations of Hypothetical Biological Targets Based on Tetrazole Class Relevance

The tetrazole scaffold is present in numerous FDA-approved drugs, highlighting its ability to interact with a variety of biological targets. nih.gov This established relevance guides the investigation into hypothetical targets for this compound.

G-Protein Coupled Receptors (GPCRs): GPCRs are the largest family of membrane receptors and are targeted by approximately 40% of prescribed medicines. frontiersin.org The tetrazole ring is a prominent feature in several angiotensin II receptor blockers (ARBs), such as losartan (B1675146). wikipedia.org In these drugs, the acidic tetrazole ring acts as a bioisostere of a carboxylic acid, forming crucial interactions within the AT₁ receptor binding pocket. wikipedia.org Given this precedent, a key hypothetical target for this compound would be the diverse family of GPCRs. nih.gov Tetrazole derivatives have also been investigated as agonists for other GPCRs, including GPR119, which is involved in stimulating insulin (B600854) secretion. nih.gov

Ion Channels: Transient Receptor Potential (TRP) channels, a group of largely non-selective cation channels, are another plausible target class. acs.org Some TRP channels are recognized as key targets for natural compounds, and research has extended to synthetic molecules like tetrazole derivatives as potential modulators. acs.org The ability of small molecules to influence ion channel function makes this an important area for investigation for novel tetrazole compounds.

Membrane transporters are critical for the movement of ions, nutrients, and xenobiotics across cellular membranes. The tetrazole-containing drug losartan is known to inhibit the urate transporter 1 (URAT1), which contributes to its uricosuric effect (increasing uric acid excretion). wikipedia.org Furthermore, tetrazole derivatives have been studied as potential inhibitors of sodium-glucose co-transporters (SGLT), specifically SGLT2 in the renal tubules. nih.gov Inhibition of SGLT2 prevents glucose reabsorption, a mechanism used in the treatment of type 2 diabetes. nih.gov These examples suggest that this compound could potentially interact with and modulate the activity of various solute carrier (SLC) transporters.

Mechanistic Studies of Molecular Recognition

Understanding how a ligand binds to its target protein on a molecular level is crucial for rational drug design. Studies on tetrazole-protein complexes have provided detailed insights into the specific interactions that drive molecular recognition.

The tetrazole ring's unique structure allows it to participate in a variety of non-covalent interactions within a protein's binding site. nih.gov Analysis of co-crystal structures from the Protein Data Bank (PDB) reveals several recurring binding motifs for tetrazoles. nih.govacs.org

Hydrogen Bonding: The four nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, forming extensive networks with amino acid residues like serine and threonine. acs.org The acidic N-H group on a 1H-tetrazole can also act as a hydrogen bond donor. nih.gov

Metal Chelation: The tetrazole moiety is an effective metal chelator, similar to a carboxylate. In metalloenzymes, it can directly coordinate with a metal ion (e.g., Zn²⁺) in the active site, often displacing a water molecule. nih.govacs.org

Electrostatic and π-Interactions: The electron-rich, aromatic nature of the tetrazole ring allows it to form electrostatic and π-stacking interactions with aromatic amino acid side chains (e.g., histidine, tyrosine) and charged residues (e.g., arginine). nih.govresearchgate.net In some complexes, the tetrazole anion is "sandwiched" between two positively charged arginine residues, forming a strong charge-charge interaction. nih.govacs.org

Table 2: Common Molecular Interactions of the Tetrazole Moiety in Protein Binding Sites

| Interaction Type | Description | Example Residues | Reference |

|---|---|---|---|

| Hydrogen Bonding | The four ring nitrogens act as H-bond acceptors; the N-H can act as a donor. | Asn, His, Lys, Ser, Thr | nih.govacs.org |

| Metal Chelation | Direct coordination with a metal cofactor in the enzyme active site. | Zn²⁺ in metallo-β-lactamase | nih.govacs.org |

| Charge-Charge Interaction | The tetrazolate anion interacts with positively charged residues. | Arg, Lys | nih.govacs.org |

| π-π Stacking | Stacking interaction between the aromatic tetrazole ring and aromatic side chains. | Phe, Tyr, His | researchgate.net |

The binding of a tetrazole derivative to its target protein can initiate a cascade of downstream effects, altering cellular pathways. For instance, the development of tetrazole-based inhibitors for inositol (B14025) polyphosphate multikinase (IPMK) has been shown to modulate cell signaling. acs.org Treatment of a human glioblastoma cell line with an IPMK inhibitor led to a significant decrease in InsP₅ levels, demonstrating a direct impact on the inositol phosphate (B84403) pathway. acs.org Other research has shown that certain tetrazole derivatives can induce apoptosis (programmed cell death) by causing cell cycle arrest or interfere with critical signaling pathways, such as those involved in inflammation. researchgate.netresearchgate.net Investigating which cellular pathways are modulated by this compound would be a critical step in elucidating its mechanism of action and therapeutic potential.

Based on a comprehensive search of available scientific literature, there is currently insufficient public information to construct a detailed article on the advanced applications of This compound according to the specified outline.

Research and documentation on this specific chemical compound are not available in the public domain concerning its application in the following areas:

Advanced Applications and Research Paradigms

Role in Catalysis and Organic Transformations

Searches for the broader class of "tetrazolidine derivatives" also did not yield specific data that could be attributed to the 3-chlorophenyl substituted variant in these advanced contexts. The available literature predominantly focuses on the related but structurally distinct class of tetrazole compounds, which have a wide range of applications in medicine and materials science. nih.govnih.govresearchgate.netnih.gov However, these findings cannot be scientifically extrapolated to 5-(3-Chlorophenyl)tetrazolidine.

Therefore, the generation of a scientifically accurate and informative article strictly adhering to the provided outline is not possible at this time due to the lack of foundational research data for this specific compound.

Future Research Directions and Emerging Avenues

Development of Sustainable and Green Synthetic Methodologies for Tetrazolidine (B1588448) Systems

The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize its environmental footprint. unibo.it Developing sustainable and eco-friendly synthetic routes for tetrazolidine systems is a critical area of future research. Traditional synthetic methods often rely on hazardous reagents, harsh reaction conditions, and toxic solvents. Modern approaches aim to mitigate these issues by focusing on efficiency, safety, and the use of renewable resources.

Key green synthetic strategies applicable to tetrazolidine synthesis include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours or days to mere minutes, often leading to higher yields and cleaner reaction profiles. chim.itresearchgate.net Microwave irradiation provides rapid and uniform heating, which can be advantageous for the synthesis of heterocyclic compounds. chim.itnih.gov

Sonochemistry: The use of ultrasound waves can facilitate chemical reactions through acoustic cavitation, offering benefits like improved reaction rates and yields. researchgate.netnih.gov This method is recognized as a green and sustainable approach for synthesizing important heterocyclic structures. researchgate.net

Metal-Free Reactions: Avoiding the use of heavy or toxic metal catalysts is a core principle of green chemistry. Research into metal- and oxidant-free cycloaddition reactions, such as electrochemical synthesis, presents a promising avenue for creating tetrazole and tetrazolidine rings. rsc.org

Green Solvents: Replacing conventional volatile organic solvents with greener alternatives like water, polyethylene glycol (PEG), or ionic liquids can significantly reduce environmental pollution. researchgate.netjchr.org The choice of solvent is critical for optimizing the synthesis and purification steps of active pharmaceutical ingredients (APIs). unibo.it

The application of these methodologies aims to create versatile, scalable, and environmentally benign processes for the production of 5-(3-Chlorophenyl)tetrazolidine and its derivatives, aligning with modern standards of sustainable chemical manufacturing. jchr.org

| Methodology | Principle | Key Advantages | Potential Application to Tetrazolidine Synthesis |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid and uniform heating using microwave irradiation. chim.it | Reduced reaction times, higher yields, cleaner reactions. chim.itresearchgate.net | Accelerating the cyclization step to form the tetrazolidine ring. |

| Sonochemistry | Application of ultrasonic waves to initiate and enhance reactions via acoustic cavitation. researchgate.net | Increased reaction efficiency, cost-effectiveness, environmental sustainability. researchgate.netnih.gov | Improving yields in ring-closing reactions for the synthesis of the core scaffold. |

| Electrochemical Synthesis | Using electricity to drive chemical reactions, avoiding chemical oxidants or reductants. | Metal- and oxidant-free conditions, high functional group tolerance. rsc.org | Facilitating [3+2] cycloaddition reactions to construct the tetrazole ring system under mild conditions. |

| Use of Green Solvents | Employing environmentally benign solvents like water, PEG, or ionic liquids. researchgate.net | Reduced toxicity and environmental pollution, improved safety. unibo.it | Replacing hazardous solvents like DMSO or DMF in the synthesis of this compound. |

Integration of Artificial Intelligence and Machine Learning for De Novo Design

De novo drug design, the computational creation of novel molecular structures, is being revolutionized by artificial intelligence (AI) and machine learning (ML). nih.govfrontiersin.org These technologies offer the potential to rapidly design and optimize new drug-like molecules, including novel analogs of this compound, with desired pharmacological properties. frontiersin.org

Generative AI algorithms can explore the vast chemical space to propose structures that are not only potent but also possess favorable pharmacokinetic profiles. frontiersin.org Key AI/ML approaches in this domain include:

Generative Models: Techniques like Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs) can learn from existing chemical data to generate new molecules. nih.govharvard.edu These models can translate a chemical structure into a continuous vector representation and then decode it to generate novel, optimized structures. nih.gov

Deep Reinforcement Learning (DRL): DRL combines deep neural networks with reinforcement learning to design molecules with specific desired properties. nih.gov This approach has been successfully used to develop novel de novo drug design methods. nih.gov

Predictive Modeling: AI can be used to predict a molecule's activity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) properties. mdpi.com This allows for the early-stage filtering of unpromising candidates, saving time and resources.

By integrating AI and ML, researchers can move beyond traditional structure-activity relationship (SAR) studies. These computational tools can analyze complex datasets to identify subtle patterns and guide the design of next-generation tetrazolidine derivatives based on the this compound scaffold, tailored for specific biological targets.

| AI/ML Model | Description | Application in Designing Tetrazolidine Analogs |

|---|---|---|

| Variational Autoencoders (VAEs) | Neural networks that learn a compressed, continuous representation of data (like molecular structures) and then use it to generate new data. nih.gov | Generation of novel this compound derivatives by exploring the latent chemical space for improved properties. |

| Generative Adversarial Networks (GANs) | Consist of two competing neural networks, a generator and a discriminator, that work together to create new, realistic data samples. harvard.edu | Designing molecules with specific desired features, such as enhanced binding affinity to a target protein. |

| Deep Reinforcement Learning (DRL) | An ML technique where an agent learns to make a sequence of decisions to maximize a cumulative reward. nih.gov | Step-wise construction of new tetrazolidine compounds optimized against a predefined set of biological and chemical objectives. |

| Quantitative Structure-Activity Relationship (QSAR) | Models that correlate variations in the chemical structure of compounds with their biological activity. mdpi.com | Predicting the biological activity of newly designed this compound analogs before their synthesis. |

Multi-Omics Approaches for Comprehensive Biological Profiling and Target Identification

Understanding the precise mechanism of action of a compound is crucial for its development as a therapeutic agent. Multi-omics approaches, which involve the integrated analysis of data from genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the biological effects of a compound like this compound. researchgate.netnih.gov This systems-level profiling can uncover novel drug targets, elucidate mechanisms of action, and identify potential biomarkers. researchgate.net

Future research can employ multi-omics strategies to:

Identify Molecular Targets: By analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in cells or tissues treated with this compound, researchers can identify the specific proteins and pathways that the compound interacts with. nih.govmdpi.com

Elucidate Mechanisms of Action: Metabolomics, the study of small molecule metabolites, can reveal downstream functional changes resulting from the compound's activity. nih.govnih.gov Integrating this data with transcriptomic and proteomic profiles can build a comprehensive picture of the compound's biological impact. nih.gov

Predict Biological Responses: Multi-omics data can help predict how different biological systems might respond to the compound. cefic-lri.org This information is vital for understanding the therapeutic potential and identifying patient populations that may benefit most.

By combining these high-throughput datasets, researchers can move beyond a single-target perspective and appreciate the complex network of interactions that this compound may influence within a biological system. nih.gov This comprehensive profiling is essential for advancing the compound through the drug discovery pipeline.

Q & A

Q. How should researchers design pre-test/post-test studies to evaluate the stability of this compound under environmental conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) over 4–12 weeks.

- Control Groups : Include inert analogs (e.g., non-chlorinated tetrazolidines) to isolate degradation pathways.

- Analytical Endpoints : Quantify decomposition products via GC-MS or LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.